4,4-Diphenylcyclohexanone

Vue d'ensemble

Description

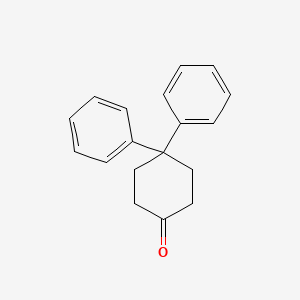

4,4-Diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a ketone derivative characterized by a cyclohexane ring substituted with two phenyl groups at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4-Diphenylcyclohexanone can be synthesized through several methods. One common approach involves the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one using palladium on activated charcoal as a catalyst in ethanol or benzene under ambient temperature and pressure conditions . Another method includes the reaction of 4,4-diphenylcyclohexanol with phosphorus trichloride and imidazole in tetrahydrofuran to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-Diphenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 4,4-diphenylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: 4,4-Diphenylcyclohexanol.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of derivatives synthesized from 4,4-diphenylcyclohexanone. For instance, compounds derived from this ketone have shown variable antiviral bioactivity against viruses such as Coxsackievirus B4 and adenovirus type 7. A study synthesized a series of substituted indazole derivatives from 4-phenylcyclohexanone, revealing promising antiviral activities. The synthesized compounds were characterized using spectroscopic methods (IR, NMR) and evaluated for their efficacy against viral strains .

Pharmacological Applications

Indazole derivatives related to this compound have been reported to exhibit a range of biological activities including:

- Anticancer : Certain derivatives have shown potential as antineoplastic agents.

- Anti-inflammatory : Compounds have been evaluated for their ability to inhibit inflammatory responses.

- Antimicrobial : Some derivatives possess antimicrobial properties that warrant further exploration .

Materials Science

Polymer Chemistry

This compound serves as a valuable precursor in the synthesis of conjugated polymers. These polymers exhibit interesting electrical properties and can be utilized in organic electronic devices. Research has demonstrated that incorporating this compound into polymer structures improves conductivity and stability under various conditions .

Table 1: Properties of Conjugated Polymers Derived from this compound

| Polymer Type | Conductivity (Ω−1 cm−1) | Application Area |

|---|---|---|

| Poly(2,6-dibenzylidene) | Organic photovoltaics | |

| Poly(phenylene vinylene) | Light-emitting diodes (LEDs) |

Chemical Research

Synthetic Applications

In organic synthesis, this compound is utilized as a key intermediate in the formation of various organic compounds. Its reactivity allows for transformations that lead to complex structures useful in pharmaceuticals and agrochemicals. For example, studies have shown that 4-phenylcyclohexanone can undergo selective α-acetoxylation using hypervalent iodine reagents to produce valuable α-acetoxy derivatives .

Case Studies

Case Study 1: Antiviral Derivatives Synthesis

A research team synthesized several indazole derivatives from 4-phenylcyclohexanone and evaluated their antiviral activities against multiple viral strains. The study reported promising results for specific compounds exhibiting moderate activity against Coxsackievirus B4 and adenovirus type 7 .

Case Study 2: Conductive Polymers

Another study focused on developing conductive polymers using this compound as a building block. The resulting polymers demonstrated enhanced electrical conductivity after doping with iodine, making them suitable for applications in flexible electronics .

Mécanisme D'action

The mechanism of action of 4,4-Diphenylcyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 4,4-Dimethylcyclohexanone

- 4,4-Difluorocyclohexanone

- 4,4-Diphenyl-2-cyclohexen-1-one

Comparison: 4,4-Diphenylcyclohexanone is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. Compared to 4,4-dimethylcyclohexanone, the phenyl groups provide greater steric hindrance and electronic effects, leading to different reaction pathways and product distributions. The presence of fluorine atoms in 4,4-difluorocyclohexanone imparts distinct electronic properties, affecting its reactivity compared to this compound .

Activité Biologique

4,4-Diphenylcyclohexanone, a ketone derivative, has garnered interest due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its effects on cellular processes, particularly in the context of antiviral and anticancer activities.

This compound is characterized by its two phenyl groups attached to a cyclohexanone backbone. Its chemical structure can be represented as follows:

The compound is typically a white crystalline solid with a melting point around 70-75 °C.

Antiviral Activity

Recent studies have evaluated the antiviral properties of compounds related to this compound. For instance, a series of substituted indazole derivatives synthesized from 4-phenylcyclohexanone were tested against Coxsackievirus B4 and adenovirus type 7. The results indicated variable antiviral bioactivity, with certain derivatives exhibiting promising effects against these viruses .

| Compound | Virus Tested | Activity Level |

|---|---|---|

| Indazole Derivative A | Coxsackievirus B4 | Moderate |

| Indazole Derivative B | Adenovirus Type 7 | High |

| Indazole Derivative C | Rotavirus Wa Strain | Low |

Cytotoxic Properties

The cytotoxicity of this compound and its analogs has also been investigated. In a study where curcumin analogs were modified to include the 4-phenylcyclohexanone moiety, significant anti-angiogenic activity was observed. This was measured by the inhibition of endothelial cell growth in culture, suggesting potential applications in cancer therapy .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of 4-phenylcyclohexanone and evaluated their antiviral activities using plaque assays. The study concluded that certain structural modifications enhanced the antiviral efficacy against specific viral strains. Notably, the introduction of halogen substituents on the phenyl rings improved bioactivity .

Case Study 2: Cytotoxicity Assessment

A series of experiments were conducted to assess the cytotoxic effects of various analogs derived from this compound on cancer cell lines. The results indicated that compounds with larger aryl substituents exhibited increased potency against B16 melanoma cells. This correlation suggests that molecular size and steric factors significantly influence biological activity .

The mechanisms underlying the biological activities of this compound are still being explored. However, preliminary findings suggest that:

- Antiviral Mechanism : The compound may inhibit viral replication by interfering with viral entry or assembly within host cells.

- Cytotoxic Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through oxidative stress pathways and disruption of mitochondrial function.

Propriétés

IUPAC Name |

4,4-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPHZZUBQAASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196461 | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-68-1 | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diphenylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the conformation of 4,4-diphenylcyclohexanone?

A1: Unlike typical cyclohexane rings which adopt a chair conformation, research indicates that this compound exists in a flattened chair conformation. This distortion arises from the steric interactions between the two bulky phenyl groups attached to the same carbon atom in the ring [].

Q2: How was the structure of this compound determined?

A2: The structure of this compound has been investigated using various methods, including X-ray crystallography [] and spectroscopic techniques []. These analyses provided insights into bond lengths, bond angles, and overall molecular geometry, confirming the flattened chair conformation.

Q3: Are there any known reactions involving this compound?

A3: Yes, one study investigated the dehydrobromination reaction of a related compound, cis-2,6-dibromo-4,4-diphenylcyclohexanone []. While the study didn't focus on the reaction mechanism, it showcased the reactivity of the molecule and its potential as a precursor for other compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.